molecular formula C17H19N3OS B2657576 N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide CAS No. 850920-23-9

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2657576
CAS No.: 850920-23-9
M. Wt: 313.42
InChI Key: PQZAISPUIZHRNN-UHFFFAOYSA-N
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Description

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of benzodiazole and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

    Formation of the Thiophene Carboxamide: The thiophene ring is synthesized through various methods, including the Paal-Knorr synthesis. The carboxamide group is then introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The benzodiazole moiety may play a role in binding to specific proteins, while the thiophene ring could influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of thiophene.

Uniqueness

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both benzodiazole and thiophene moieties, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can be leveraged in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAISPUIZHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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